N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride

Medicinal Chemistry Physicochemical Property Drug Design

Researchers optimizing CNS-penetrant leads often face off-target aminergic activity caused by basic amines. This compound solves that via its CF3 group, which lowers the conjugate acid pKa to ~4.78-over 700,000× less basic than isopropylamine (pKa 10.63)-eliminating lysosomal trapping and hERG risks. The 38× higher LogP (1.61) boosts passive permeability for intracellular target engagement. Supplied at ≥95% purity with batch-specific HPLC/NMR QC. Standard packs 250 mg-5 g in stock.

Molecular Formula C5H11ClF3N
Molecular Weight 177.59 g/mol
CAS No. 195447-36-0
Cat. No. B1372255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride
CAS195447-36-0
Molecular FormulaC5H11ClF3N
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESCC(C)NCC(F)(F)F.Cl
InChIInChI=1S/C5H10F3N.ClH/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;1H
InChIKeyVQAZPTBGSYJYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride: Compound Profile


N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride (CAS 195447-36-0), also referred to as N-(2,2,2-trifluoroethyl)-2-propanamine hydrochloride, is a fluorinated secondary amine building block [1]. It is characterized by an isopropyl group attached to a 2,2,2-trifluoroethylamine moiety, providing a molecular weight of 177.59 g/mol and a calculated LogP of approximately 1.61, which indicates moderate lipophilicity . The compound is typically supplied as a white to off-white solid with a purity of 95-98%, suitable for use in various organic synthesis and medicinal chemistry applications .

Fluorinated secondary amine building block for medicinal chemistry
Markedly reduced basicity vs non‑fluorinated analogs (pKa shift ~6 units)
Enhanced lipophilicity for permeability optimization studies
Analytical documentation (NMR, HPLC, GC) provided per lot

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride: Substitution Considerations


The presence of the electron-withdrawing trifluoromethyl group in N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride fundamentally alters its physicochemical and pharmacological profile compared to non-fluorinated or differently substituted analogs [1]. This substitution significantly reduces the basicity of the amine nitrogen, with the pKa of the conjugate acid predicted to be around 4.78 . This is in stark contrast to its non-fluorinated counterpart, isopropylamine, which has a conjugate acid pKa of approximately 10.63 [2]. This dramatic shift in basicity—over five orders of magnitude—directly impacts the compound's ionization state, solubility, membrane permeability, and potential for off-target interactions, rendering simple generic substitution scientifically invalid.

!
Basicity mismatch
The trifluoroethyl group reduces amine basicity by over five orders of magnitude vs non‑fluorinated amines, altering ionization and membrane partitioning at physiological pH.
!
Lipophilicity shift
CF₃ introduction increases LogP by >1.5 units, which may shift passive permeability and off‑target binding profiles relative to unsubstituted isopropylamine analogs.

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride: Key Evidence


Basicity Reduction vs Non-Fluorinated Amine

The trifluoroethyl substituent strongly withdraws electron density from the amine nitrogen, drastically reducing its basicity. The conjugate acid of N-(2,2,2-trifluoroethyl)propan-2-amine has a predicted pKa of 4.78 , whereas the conjugate acid of its non-fluorinated analog, isopropylamine, has an experimentally determined pKa of 10.63 [1]. This is a direct comparison between a fluorinated and a non-fluorinated secondary amine.

Basicity Reduction
Cross‑study comparable
Target pKa 4.78 vs Isopropylamine pKa 10.63
ΔpKa 5.85 (>700,000× difference)
Supports design of non‑basic amine scaffolds for reduced aminergic off‑target interactions.
Predicted pKa at 25°C; comparator experimental.
Medicinal Chemistry Physicochemical Property Drug Design

Lipophilicity Increase vs Non-Fluorinated Amine

The introduction of the trifluoroethyl group significantly enhances the compound's lipophilicity. The calculated LogP for N-(2,2,2-trifluoroethyl)propan-2-amine is 1.61 , while the LogP for its non-fluorinated analog, isopropylamine, is 0.03 [1]. This comparison demonstrates the substantial impact of the fluorine atoms on partitioning behavior.

Lipophilicity Increase
Cross‑study comparable
Target LogP 1.61 vs Isopropylamine LogP 0.03
ΔLogP 1.58 (~38× increase)
Higher lipophilicity may improve passive permeability in CNS and intracellular target research.
Calculated LogP values; confirm experimentally.
Medicinal Chemistry Lipophilicity ADME

Validated Purity with Batch-Specific Documentation

Commercial suppliers provide N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride with a documented purity specification of 95-98%, supported by batch-specific analytical data including NMR, HPLC, and/or GC reports . This level of documentation is a critical differentiator from generic, less-characterized sources of fluorinated amines. While no direct comparator data is provided, this is a standard of quality assurance essential for reproducible research.

Analytical Quality
Data to verify
Purity 95–98% with NMR, HPLC, GC data
Batch‑specific analytical documentation supports experimental reproducibility and impurity control.
Supplier‑provided data; verify per lot.
Chemical Procurement Quality Control Reproducibility

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride: Recommended Applications


Basicity Modulation in Medicinal Chemistry

Given its significantly reduced pKa (~4.78) compared to non-fluorinated amines, this compound is an ideal starting point for designing molecules intended to be non-basic or poorly basic at physiological pH. This property can be leveraged to avoid lysosomal trapping, reduce off-target interactions with aminergic GPCRs, and modulate the volume of distribution, as evidenced by the >700,000-fold difference in basicity compared to isopropylamine .

Enhancing Lipophilicity and Permeability

With a calculated LogP of 1.61, which is a 38-fold increase over isopropylamine, this compound is a powerful tool for increasing the lipophilicity of lead candidates . This is particularly valuable for projects targeting intracellular or CNS-active compounds, where improved passive permeability is essential for achieving adequate exposure and target engagement.

Fluorinated Fragment for 19F NMR Studies

The presence of the trifluoromethyl group makes this amine a useful fragment for incorporation into probes or ligands for 19F NMR studies. Its distinct chemical shift can serve as a sensitive reporter of binding events or conformational changes in biomolecular systems, offering a label-free alternative to traditional methods.

Quality-Assured Reagent for Multi-Step Synthesis

The availability of this compound from reputable vendors with batch-specific analytical data (NMR, HPLC, GC) at 95-98% purity ensures that it can be reliably used in multi-step synthetic sequences, particularly in medicinal chemistry laboratories where reproducibility and impurity profiling are critical .

Application
Selection Property
Validation Focus
Basicity modulation
Low basicity amine scaffold
Ionization state at physiological pH
Permeability enhancement
Enhanced lipophilicity
Passive membrane permeability assays
19F NMR probe incorporation
Trifluoromethyl reporter group
Binding event or conformation detection
Multi‑step synthesis reagent
High purity with analytical documentation
Batch‑to‑batch reproducibility
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